8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one
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Overview
Description
8-Isopropyl-2H-furo[2,3-h]chromen-2-one is a heterocyclic compound that belongs to the class of furochromones. These compounds are characterized by a fused furan and chromone ring system. The unique structure of 8-Isopropyl-2H-furo[2,3-h]chromen-2-one makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropyl-2H-furo[2,3-h]chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol, followed by cyclization through Claisen rearrangement by heating in dimethylformamide (DMF) to yield the desired furochromone structure .
Industrial Production Methods: While specific industrial production methods for 8-Isopropyl-2H-furo[2,3-h]chromen-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 8-Isopropyl-2H-furo[2,3-h]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the furochromone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
8-Isopropyl-2H-furo[2,3-h]chromen-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest, particularly its potential anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 8-Isopropyl-2H-furo[2,3-h]chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2H-Furo[2,3-h]chromen-2-one: A closely related compound with similar structural features.
Pyrano[2,3-f]chromen-2-one: Another compound with a fused pyran ring, exhibiting different biological activities.
Angelicin: A naturally occurring furocoumarin with notable biological properties.
Uniqueness: 8-Isopropyl-2H-furo[2,3-h]chromen-2-one stands out due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for further research and development .
Properties
CAS No. |
1143-71-1 |
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Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
8-propan-2-ylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C14H12O3/c1-8(2)12-7-10-11(16-12)5-3-9-4-6-13(15)17-14(9)10/h3-8H,1-2H3 |
InChI Key |
QFKCXFXLVRSQGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3 |
Origin of Product |
United States |
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